
4-Cyclobutylmethanesulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutylmethanesulfonylaniline is an organic compound that features a cyclobutyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylmethanesulfonylaniline typically involves the following steps:
Formation of Cyclobutylmethanesulfonyl Chloride: This can be achieved by reacting cyclobutylmethanol with chlorosulfonic acid under controlled conditions.
Coupling with Aniline: The cyclobutylmethanesulfonyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Cyclobutylmethanesulfonylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclobutylmethanesulfonylamine.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-Cyclobutylmethanesulfonylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological substrates.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Cyclobutylmethanesulfonylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include binding to active sites or allosteric sites on the target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 4-Cyclobutylmethanesulfonylphenol
- 4-Cyclobutylmethanesulfonylbenzene
- 4-Cyclobutylmethanesulfonylpyridine
Uniqueness
4-Cyclobutylmethanesulfonylaniline is unique due to the presence of both a cyclobutyl group and a methanesulfonyl group attached to an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
4-(cyclobutylmethylsulfonyl)aniline |
InChI |
InChI=1S/C11H15NO2S/c12-10-4-6-11(7-5-10)15(13,14)8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 |
InChI 键 |
UWDMBJOKTCJTQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


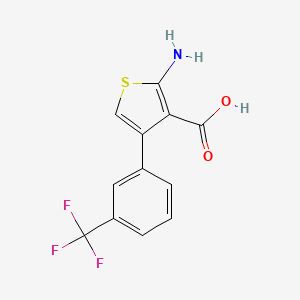


![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
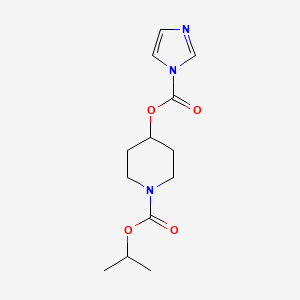
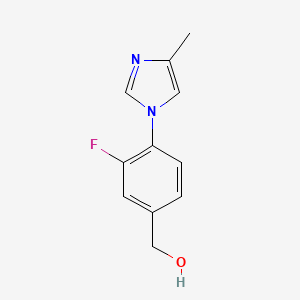
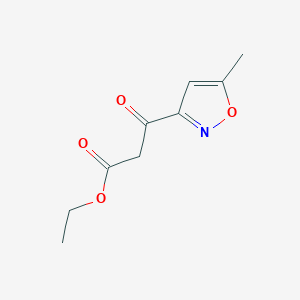

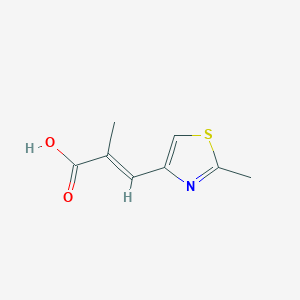


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)

